3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
Overview
Description
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a natural phenolic compound found in the roots of Curcuma comosa Roxb . It is known for its various biological activities and potential therapeutic applications. The compound has a molecular formula of C19H24O6 and a molecular weight of 348.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane typically involves the use of natural sources such as the roots of Curcuma comosa Roxb . The compound can be extracted and purified using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, but the compound is often obtained as a high-purity oil .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It can scavenge free radicals, inhibit pro-inflammatory enzymes, and modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocurcumin: A similar compound with antioxidant and anti-inflammatory properties.
1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione: Known for its anticancer and anti-inflammatory activities.
3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane: Another related compound with similar biological activities.
Uniqueness
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant and anti-inflammatory properties. Its natural occurrence in Curcuma comosa Roxb. also adds to its uniqueness and potential for therapeutic applications .
Properties
IUPAC Name |
4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLCJIHILFMRQ-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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